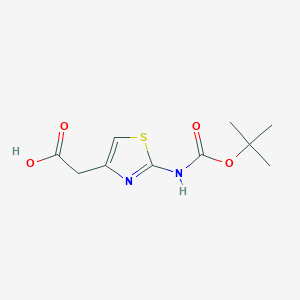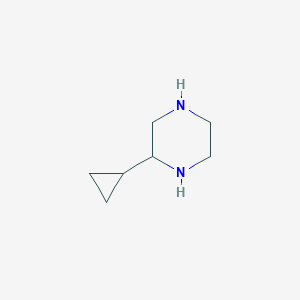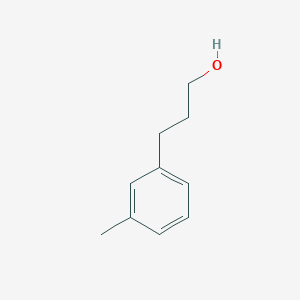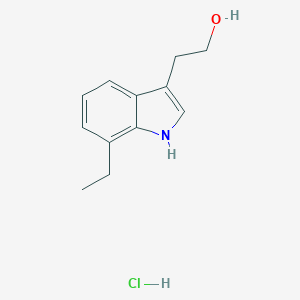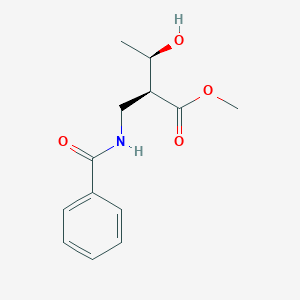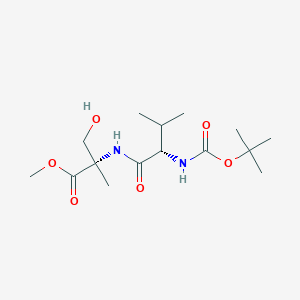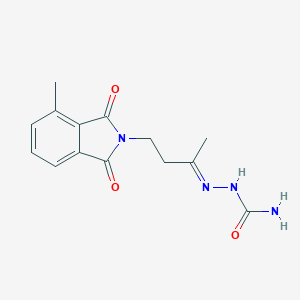
1-Mpibsc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that has been used to study Parkinson's disease in animal models. MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+) which causes damage to dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) which can cause oxidative stress and cell death.
Mechanism Of Action
1-Mpibsc is metabolized to MPP+ which is taken up by the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS. This can cause oxidative stress and cell death, particularly in dopaminergic neurons in the substantia nigra.
Biochemical And Physiological Effects
1-Mpibsc causes a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine production and the characteristic symptoms of Parkinson's disease. 1-Mpibsc also causes oxidative stress and cell death, particularly in dopaminergic neurons in the substantia nigra.
Advantages And Limitations For Lab Experiments
1-Mpibsc is a well-established model of Parkinson's disease and has been used extensively in animal models. It specifically targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic symptoms of Parkinson's disease. However, 1-Mpibsc is a neurotoxin and can be toxic to animals at high doses. It is also not a perfect model of Parkinson's disease as it does not replicate all of the features of the disease.
Future Directions
There are several potential future directions for research on 1-Mpibsc. One area of research is to develop new therapies for Parkinson's disease based on the mechanisms of neurodegeneration caused by 1-Mpibsc. Another area of research is to refine the 1-Mpibsc model of Parkinson's disease to better replicate the features of the disease. Finally, there is a need for further research on the biochemical and physiological effects of 1-Mpibsc to better understand the mechanisms of neurodegeneration in Parkinson's disease.
Synthesis Methods
1-Mpibsc can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride with sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with copper powder to form 1-Mpibsc.
Scientific Research Applications
1-Mpibsc has been used extensively in animal models to study Parkinson's disease. It is a neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic symptoms of Parkinson's disease. 1-Mpibsc is also used to study the mechanisms of neurodegeneration and to test potential therapies for Parkinson's disease.
properties
CAS RN |
120592-98-5 |
|---|---|
Product Name |
1-Mpibsc |
Molecular Formula |
C14H16N4O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
[(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+ |
InChI Key |
ZUTLZDASWLWAJT-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C |
SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
synonyms |
1-MPIBSC 1-N-3-methylphthalimidobutan-3-semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





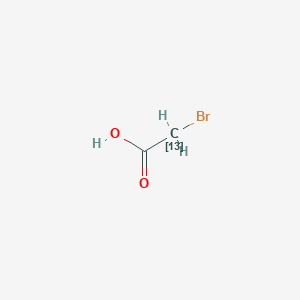
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
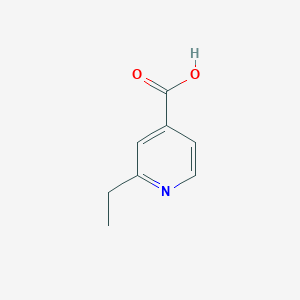
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
